N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216434-90-0
VCID: VC5740606
InChI: InChI=1S/C20H25N3O2S.ClH/c1-4-15-9-10-16-18(14-15)26-20(21-16)23(12-11-22(5-2)6-3)19(24)17-8-7-13-25-17;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H
SMILES: CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CO3.Cl
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 407.96

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

CAS No.: 1216434-90-0

Cat. No.: VC5740606

Molecular Formula: C20H26ClN3O2S

Molecular Weight: 407.96

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride - 1216434-90-0

Specification

CAS No. 1216434-90-0
Molecular Formula C20H26ClN3O2S
Molecular Weight 407.96
IUPAC Name N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H25N3O2S.ClH/c1-4-15-9-10-16-18(14-15)26-20(21-16)23(12-11-22(5-2)6-3)19(24)17-8-7-13-25-17;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H
Standard InChI Key CZFKXMXTGNUJBE-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CO3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzothiazole Core: A 6-ethyl-substituted benzo[d]thiazole ring, known for its electron-deficient nature and ability to engage in π-π stacking interactions.

  • Furan-2-Carboxamide Group: A furan ring linked to a carboxamide group, which may participate in hydrogen bonding with biological targets.

  • Diethylaminoethyl Side Chain: A tertiary amine group that improves water solubility and may facilitate interactions with charged residues in proteins .

The hydrochloride salt introduces a chloride counterion, further enhancing polar interactions and bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H26ClN3O2S
Molecular Weight407.96 g/mol
IUPAC NameN-[2-(Diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
SMILESCCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)CC)C(=O)C3=CC=CO3.Cl

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Benzothiazole Core Formation: Cyclization of 2-amino-4-ethylthiophenol with a carbonyl source under acidic conditions.

  • Furan-Carboxamide Coupling: Reaction of furan-2-carbonyl chloride with the benzothiazole intermediate in the presence of a base.

  • Diethylaminoethyl Attachment: Alkylation of the secondary amine using 2-chloro-N,N-diethylamine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Key Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
Benzothiazole FormationEthanol80H2SO465–70
Carboxamide CouplingDichloromethane25Triethylamine80–85
AlkylationAcetonitrile60K2CO370–75

Reaction monitoring via thin-layer chromatography (TLC) and purification through column chromatography are critical for achieving high purity.

Applications in Drug Discovery

Targeted Therapies

  • Oncology: Benzothiazole moieties are explored in tyrosine kinase inhibitors (e.g., imatinib analogs).

  • Infectious Diseases: Nitrofuran derivatives demonstrate broad-spectrum antibacterial effects.

  • Neurological Disorders: Tertiary amines improve bioavailability of acetylcholinesterase inhibitors .

Table 3: Comparative Pharmacological Profiles

Structural FeatureTargetActivity
BenzothiazoleJAK3 KinaseInhibition (IC50 = 8.2 µM)
Furan-2-CarboxamideBacterial DNA GyraseDisruption (MIC = 18 µg/mL)
DiethylaminoethylBlood-Brain BarrierEnhanced Permeability (2.1-fold)

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